[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone
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Overview
Description
2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzofuran and benzothiazole moiety. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Coupling with Piperidine: The brominated benzofuran is then coupled with piperidine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Benzothiazole Moiety: The final step involves the formation of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with the piperidine-benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reagents like NBS and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran moiety, are known for their biological activities.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and its derivatives are widely studied for their medicinal properties.
Uniqueness
2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is unique due to the combination of benzofuran and benzothiazole moieties in a single molecule. This structural feature imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H19BrN2O2S |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-bromo-3-methyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C22H19BrN2O2S/c1-13-16-12-15(23)6-7-18(16)27-20(13)22(26)25-10-8-14(9-11-25)21-24-17-4-2-3-5-19(17)28-21/h2-7,12,14H,8-11H2,1H3 |
InChI Key |
NTQUBRIFOYHUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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